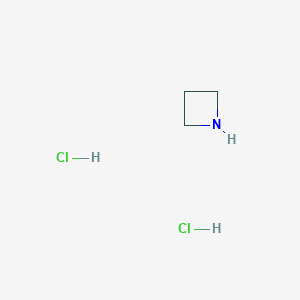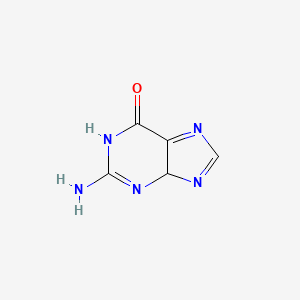
1,2,4-Trimethyl-1,4-dihydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trimethyl-1,4-dihydropyrazine is a heterocyclic organic compound with a pyrazine ring structure It is characterized by the presence of three methyl groups attached to the 1, 2, and 4 positions of the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1,4-dihydropyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine with suitable reagents can yield the desired compound . The reaction typically requires specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient and cost-effective production.
化学反应分析
Types of Reactions
1,2,4-Trimethyl-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated pyrazine compounds.
科学研究应用
1,2,4-Trimethyl-1,4-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,4-trimethyl-1,4-dihydropyrazine involves its interaction with specific molecular targets. The compound can undergo redox reactions, influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
1,4-Dihydropyrazine: Lacks the methyl groups present in 1,2,4-trimethyl-1,4-dihydropyrazine.
2,3,5,6-Tetramethyl-1,4-dihydropyrazine: Contains additional methyl groups compared to this compound.
1,4-Diazine: A simpler structure with no methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in various research and industrial contexts.
属性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
1,2,4-trimethylpyrazine |
InChI |
InChI=1S/C7H12N2/c1-7-6-8(2)4-5-9(7)3/h4-6H,1-3H3 |
InChI 键 |
SXCLJEUBBROISF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C=CN1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)


![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)



![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)


